[(5-Methylfuran-2-YL)methyl](pentyl)amine
Description
(5-Methylfuran-2-YL)methylamine is a secondary amine comprising a pentyl (C₅H₁₁) group and a 5-methylfuran-2-ylmethyl substituent. The molecular formula is C₁₁H₁₉NO, with a molecular weight of 181.28 g/mol. The 5-methylfuran moiety introduces aromaticity and electron-rich characteristics, while the pentyl chain contributes to lipophilicity and steric flexibility. This compound is of interest in organic synthesis, medicinal chemistry, and materials science due to its hybrid aliphatic-aromatic structure .
Properties
Molecular Formula |
C11H19NO |
|---|---|
Molecular Weight |
181.27 g/mol |
IUPAC Name |
N-[(5-methylfuran-2-yl)methyl]pentan-1-amine |
InChI |
InChI=1S/C11H19NO/c1-3-4-5-8-12-9-11-7-6-10(2)13-11/h6-7,12H,3-5,8-9H2,1-2H3 |
InChI Key |
IVWYZLPEFDSHAX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNCC1=CC=C(O1)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methylfuran-2-YL)methylamine typically involves the reaction of 5-methylfurfural with pentylamine. The reaction is carried out under mild conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 5-methylfurfural and pentylamine.
Catalyst: Commonly used catalysts include acids or bases, depending on the specific reaction conditions.
Reaction Conditions: The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of (5-Methylfuran-2-YL)methylamine may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
(5-Methylfuran-2-YL)methylamine undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form corresponding furan derivatives.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The amine group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furan-2-carboxylic acid derivatives, while reduction may produce tetrahydrofuran derivatives .
Scientific Research Applications
(5-Methylfuran-2-YL)methylamine has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the synthesis of novel therapeutic agents.
Mechanism of Action
The mechanism of action of (5-Methylfuran-2-YL)methylamine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes and receptors involved in various biological processes. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .
Comparison with Similar Compounds
Table 1: Structural Comparison of (5-Methylfuran-2-YL)methylamine and Analogues
| Compound Name | R¹ (Alkyl/Substituent) | R² (Furan Derivative) | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|---|
| (5-Methylfuran-2-YL)methylamine | Pentyl (C₅H₁₁) | 5-Methylfuran-2-ylmethyl | C₁₁H₁₉NO | 181.28 | Linear alkyl chain; high lipophilicity |
| (Butan-2-yl)[(5-methylfuran-2-yl)methyl]amine | Butan-2-yl (branched C₄H₉) | 5-Methylfuran-2-ylmethyl | C₁₀H₁₇NO | 167.25 | Branched alkyl chain; moderate steric hindrance |
| (5-Methylfuran-2-yl)methylamine hydrochloride | Propan-2-yl (C₃H₇) | 5-Methylfuran-2-ylmethyl | C₉H₁₆ClNO | 189.68 | Shorter alkyl chain; hydrochloride salt improves solubility |
| (2-Methylbutan-2-YL)[(5-methylfuran-2-YL)methyl]amine | 2-Methylbutan-2-yl (branched C₅H₁₁) | 5-Methylfuran-2-ylmethyl | C₁₁H₂₁NO | 193.29 | Tertiary alkyl group; high steric hindrance |
| [(Oxolan-2-yl)methyl][(5-methylfuran-2-yl)methyl]amine hydrochloride | Oxolan-2-yl (tetrahydrofuran) | 5-Methylfuran-2-ylmethyl | C₁₁H₁₈ClNO₂ | 247.73 | Cyclic ether substituent; enhanced hydrogen-bonding capacity |
Key Observations:
Alkyl Chain Length and Branching :
- The pentyl group in the target compound provides greater lipophilicity (logP ≈ 3.2) compared to shorter chains (e.g., butan-2-yl, logP ≈ 2.5) . This enhances membrane permeability, making it more suitable for biological applications.
- Branched alkyl chains (e.g., 2-methylbutan-2-yl) introduce steric hindrance, reducing reactivity in nucleophilic substitutions but improving metabolic stability .
Furan vs.
Salt Forms :
Reactivity Trends:
- Nucleophilic Substitution : Linear alkyl chains (e.g., pentyl) undergo faster SN₂ reactions than branched analogues .
- Oxidation : The furan ring is susceptible to electrophilic aromatic substitution, while oxolane derivatives are more resistant to ring-opening reactions .
Biological Activity
(5-Methylfuran-2-YL)methylamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological significance.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : CHNO
- IUPAC Name : (5-Methylfuran-2-YL)methylamine
This structure suggests potential interactions with biological targets, particularly in the context of receptor binding and enzyme inhibition.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial properties of (5-Methylfuran-2-YL)methylamine. It exhibits activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, in vitro assays demonstrated significant inhibition of bacterial growth, suggesting a mechanism that may involve disruption of bacterial cell membranes or interference with essential metabolic pathways.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings indicate that (5-Methylfuran-2-YL)methylamine could be a candidate for further development as an antimicrobial agent.
Cytotoxicity Studies
Cytotoxicity assays conducted on various human cell lines revealed that the compound exhibits selective cytotoxic effects, particularly against cancer cells. The IC values varied significantly across different cell lines, indicating a potential application in cancer therapy.
| Cell Line | IC (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF-7 (breast cancer) | 20 |
| A549 (lung cancer) | 25 |
These results suggest that (5-Methylfuran-2-YL)methylamine may induce apoptosis in cancer cells, warranting further investigation into its mechanisms of action.
The biological activity of (5-Methylfuran-2-YL)methylamine can be attributed to several mechanisms:
- Receptor Interaction : The compound may interact with G-protein coupled receptors (GPCRs), which play critical roles in signal transduction pathways.
- Enzyme Inhibition : Preliminary studies suggest that it may inhibit specific kinases involved in cell proliferation and survival, making it a potential candidate for targeted cancer therapies.
- Membrane Disruption : Its structural properties allow it to integrate into lipid bilayers, potentially leading to membrane destabilization in bacteria.
Case Studies
A notable study investigated the effects of (5-Methylfuran-2-YL)methylamine on MRSA strains. The compound was found to enhance the efficacy of conventional antibiotics, suggesting a synergistic effect that could be harnessed in clinical settings.
Additionally, animal model studies demonstrated that administration of the compound resulted in reduced tumor growth rates compared to control groups, highlighting its potential as an adjunct therapy in oncology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
